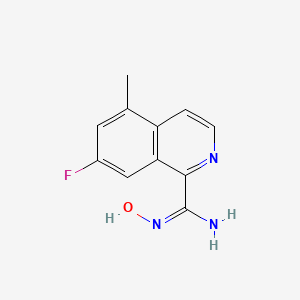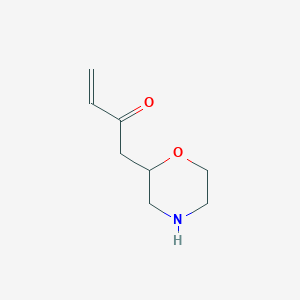
3-Methylpentane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpentane-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylpentane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond . Another efficient method involves the amination of sodium sulfinates with amines, mediated by ammonium iodide (NH4I) .
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the use of sodium sulfinates and amines. This method is favored due to its efficiency and environmental friendliness, as it tolerates a wide range of functional groups and produces minimal waste .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylpentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or sulfenamides.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
3-Methylpentane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylpentane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication . The compound may also interact with other enzymes and proteins, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: These compounds are structurally similar but have different applications, such as in polymer synthesis and as alkyl transfer reagents.
Uniqueness: 3-Methylpentane-1-sulfonamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its branched alkane backbone and sulfonamide group make it versatile in both research and industrial contexts.
Propiedades
Fórmula molecular |
C6H15NO2S |
|---|---|
Peso molecular |
165.26 g/mol |
Nombre IUPAC |
3-methylpentane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-3-6(2)4-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
Clave InChI |
FFRJFWJCSBACIR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)
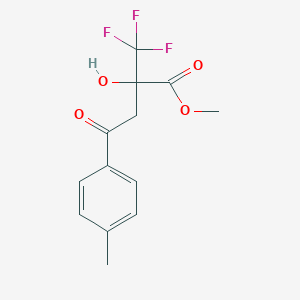
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13179856.png)
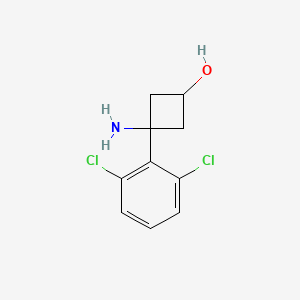
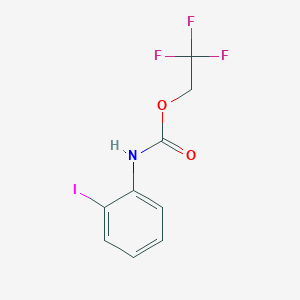

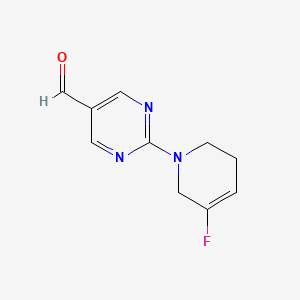
![Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13179885.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)
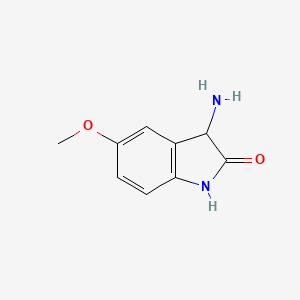
![1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13179912.png)
